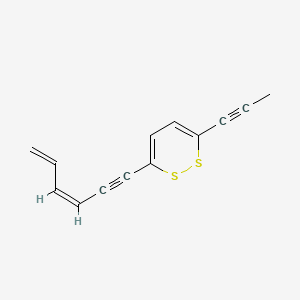

cis-Thiarubrin C

Description

cis-Thiarubrin C: is a naturally occurring compound belonging to the thiarubrin family, known for its unique chemical structure and biological activities. It is characterized by the presence of a 1,2-dithiin ring and conjugated alkyne groups, which contribute to its distinctive properties .

Properties

CAS No. |

119285-65-3 |

|---|---|

Molecular Formula |

C13H10S2 |

Molecular Weight |

230.4 g/mol |

IUPAC Name |

3-[(3Z)-hexa-3,5-dien-1-ynyl]-6-prop-1-ynyldithiine |

InChI |

InChI=1S/C13H10S2/c1-3-5-6-7-9-13-11-10-12(8-4-2)14-15-13/h3,5-6,10-11H,1H2,2H3/b6-5- |

InChI Key |

VWFQWQAMVFRICV-WAYWQWQTSA-N |

Isomeric SMILES |

CC#CC1=CC=C(SS1)C#C/C=C\C=C |

Canonical SMILES |

CC#CC1=CC=C(SS1)C#CC=CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Thiarubrin C involves several key steps:

Addition Reaction: The addition of 2-(trimethylsilyl)ethylmercaptane to 2,4-hexadiyn-1,6-diol catalyzed by potassium hydroxide in dimethylformamide yields the addition product.

Methylation and Cyclization: The tetrabromo derivative is treated with butyllithium in tetrahydrofuran to yield a diacetylenic dianion, which is then methylated with methyl iodide.

Industrial Production Methods:

Chemical Reactions Analysis

Thiol-Triggered Reactive Oxygen Species (ROS) Generation

cis-Thiarubrin C reacts with cellular thiols (e.g., glutathione, GSH) through conjugate addition to its electrophilic dithiolanone ring. This reaction produces sulfhydryl adducts that undergo redox cycling, generating superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂) . These ROS induce oxidative stress, leading to lipid peroxidation, protein oxidation, and DNA strand breaks .

Mechanistic pathway :

-

Thiol attack at the α,β-unsaturated carbonyl of the dithiolanone.

-

Formation of a thiyl radical intermediate.

-

Electron transfer to molecular oxygen, yielding O₂⁻.

-

Disproportionation of O₂⁻ to H₂O₂ via superoxide dismutase .

DNA Alkylation via Episulfonium Ion Intermediates

Reaction with thiols also generates episulfonium ions (three-membered sulfur-containing rings), which alkylate DNA at guanine residues. This mechanism parallels that of leinamycin and other thiol-activated cytotoxins .

Key steps :

-

Thiol addition to the dithiolanone moiety.

-

Intramolecular displacement of leaving groups (e.g., bromide or sulfoxide), forming an episulfonium ion.

-

Alkylation of the N7 position of deoxyguanosine, destabilizing the DNA duplex .

Reaction Kinetics and Stability

Comparative studies of cis vs. trans isomers reveal distinct stability and reactivity profiles. Data from leinamycin analogs (structurally analogous to this compound) demonstrate:

| Compound | Conditions | (min⁻¹) | |

|---|---|---|---|

| cis-5 | 250 mM MOPS, pH 7, 24°C | 53 min | |

| trans-6 | 250 mM MOPS, pH 7, 24°C | 112 min | |

| cis-5 | + 700 μM GSH | 2.8 min | |

| trans-6 | + 700 μM GSH | 3.8 min |

The cis isomer exhibits faster decomposition and thiol reactivity than the trans counterpart, attributed to steric and electronic effects influencing transition-state stabilization .

Biological Implications

-

Cytotoxicity : ROS and DNA adducts disrupt cellular homeostasis, leading to apoptosis in cancer cells .

-

Selectivity : Preferential activation in high-thiol environments (e.g., tumor microenvironments) enhances therapeutic specificity .

-

Natural Defense : In Rudbeckia hirta, this compound likely functions as a phytoalexin against herbivores and pathogens .

Synthetic and Analytical Considerations

-

Stereoselective Synthesis : Directed by hydrogen-bonding groups (e.g., picoloyl) to enforce 1,2-cis configurations during glycosylation steps .

-

Analytical Challenges : Isomerization during extraction necessitates HPLC or chiral-phase chromatography for resolution .

This compound exemplifies how natural products leverage unique sulfur chemistry for biological activity. Its dual mechanisms of ROS generation and DNA alkylation position it as a model for developing thiol-activated prodrugs and ecological defense studies .

Scientific Research Applications

cis-Thiarubrin C has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-Thiarubrin C involves its interaction with cellular macromolecules, leading to various biological effects. The compound targets specific molecular pathways, including:

DNA Interaction: this compound can bind to DNA, causing structural changes that inhibit DNA synthesis and cell division.

Reactive Oxygen Species (ROS) Production: The compound induces the production of reactive oxygen species, leading to oxidative stress and cell death.

Signal Transduction Pathways: It activates various signal transduction pathways, including those involved in apoptosis and cell cycle regulation.

Comparison with Similar Compounds

cis-Thiarubrin A: Another member of the thiarubrin family with similar chemical structure and biological activities.

cis-Thiarubrin B: Shares the 1,2-dithiin ring and conjugated alkyne groups, but differs in the substitution pattern.

cis-Thiarubrin D: Similar to cis-Thiarubrin C but with variations in the alkyne groups.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of conjugated alkyne groups, which contribute to its distinct chemical reactivity and biological activities .

Q & A

Basic Research Questions

Q. What are the primary methodologies for isolating and characterizing cis-Thiarubrin C from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., hexane or dichloromethane) followed by chromatographic techniques like flash chromatography or HPLC for purification . Structural characterization employs NMR (¹H, ¹³C, DEPT, and COSY) and mass spectrometry (HRMS) to confirm the polyacetylene backbone and cis-configuration. UV-Vis spectroscopy can identify conjugated diene systems, a hallmark of thiarubrins .

Q. What in vitro bioactivity assays are commonly used to evaluate this compound’s pharmacological potential?

- Methodological Answer : Standard assays include:

- Antimicrobial Activity : Broth microdilution assays (MIC/MBC) against Gram-positive bacteria and fungi, with controls for solvent interference .

- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Antioxidant Capacity : DPPH radical scavenging assays, comparing results to ascorbic acid as a positive control .

Q. How do researchers address discrepancies in spectral data during structural elucidation of this compound?

- Methodological Answer : Contradictions in NMR or MS data may arise from impurities or degradation. Strategies include:

- Repeating purification steps with alternative solvents (e.g., gradient HPLC).

- Cross-validating with synthetic analogs or literature-reported spectra .

- Using 2D NMR (HSQC, HMBC) to resolve overlapping signals .

Advanced Research Questions

Q. What experimental design principles optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Scaffold Modification : Introduce functional groups (e.g., esterification, epoxidation) at non-critical positions to retain bioactivity .

- Control Variables : Maintain consistent light and temperature conditions during synthesis to prevent photodegradation .

- High-Throughput Screening : Use 96-well plates to test derivative libraries against multiple biological targets .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Discrepancies may stem from variations in assay protocols or sample purity. Solutions include:

- Meta-Analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like cell line origin, solvent used, and exposure time .

- Reproducibility Trials : Replicate key experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. What interdisciplinary approaches enhance the study of this compound’s ecological roles in host plants?

- Methodological Answer :

- Ecological Chemistry : Combine metabolomics (LC-MS) with insect feeding assays to assess allelopathic effects .

- Microbial Interactions : Use co-culture experiments to study endophytic fungi’s role in thiarubrin biosynthesis .

- Genomic Analysis : Annotate biosynthetic gene clusters in host plants (e.g., Asteraceae) via RNA sequencing .

Q. What strategies ensure reproducibility in pharmacological studies of this compound?

- Methodological Answer :

- Material Standardization : Use certified reference materials (CRMs) and report purity levels (e.g., ≥95% by HPLC) .

- Data Transparency : Share raw spectral data and assay protocols via repositories like Zenodo or Figshare .

- Negative Controls : Include solvent-only and heat-inactivated enzyme controls in enzymatic inhibition assays .

Methodological Best Practices

- Data Presentation : Follow journal-specific guidelines for figures (e.g., avoid overcrowding TOC graphics with >3 structures) .

- Ethical Compliance : For studies involving human cell lines, document institutional review board (IRB) approvals and consent protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.